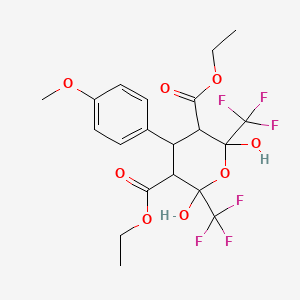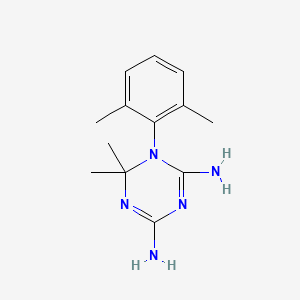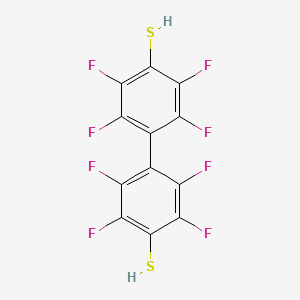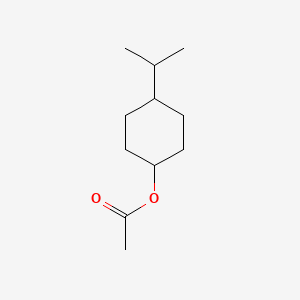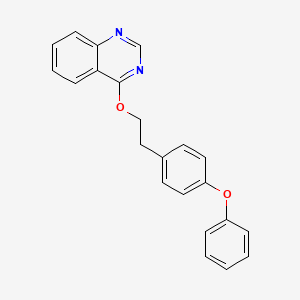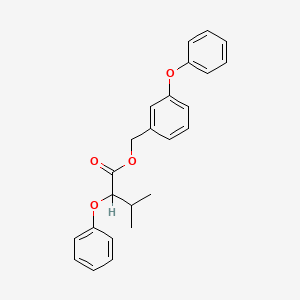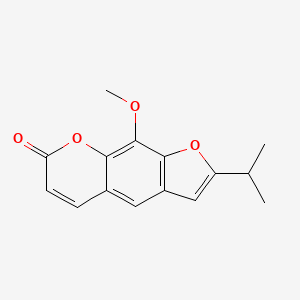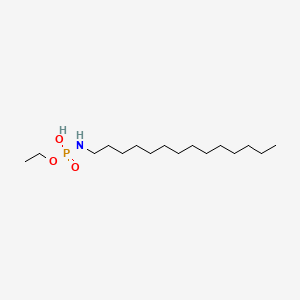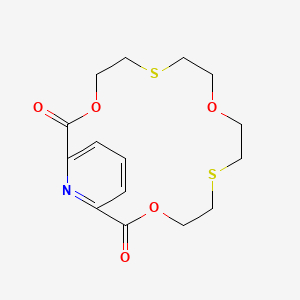
3,9,15-Trioxa-6,12-dithia-21-azabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,9,15-Trioxa-6,12-dithia-21-azabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione is a complex macrocyclic compound characterized by its unique structure, which includes multiple oxygen, sulfur, and nitrogen atoms.
準備方法
The synthesis of 3,9,15-Trioxa-6,12-dithia-21-azabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione typically involves the use of pyridine dicarbonyl chloride as a starting material. The synthetic route includes several steps, such as the formation of intermediate compounds and the incorporation of sulfur and oxygen atoms into the macrocyclic structure. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product .
化学反応の分析
3,9,15-Trioxa-6,12-dithia-21-azabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the development of new drugs and therapeutic agents. In medicine, it is being explored for its potential use in targeted drug delivery systems. Additionally, in industry, it is used in the production of advanced materials and as a catalyst in various chemical processes .
作用機序
The mechanism of action of 3,9,15-Trioxa-6,12-dithia-21-azabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
類似化合物との比較
3,9,15-Trioxa-6,12-dithia-21-azabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione can be compared with other similar macrocyclic compounds, such as 3,6,9,12-tetraoxa-18-azabicyclo(12.3.1)oetadeca-1(18),14,16-triene-2,13-dione and 3,6,9,12,15-pentaoxa-21-azabicyclo(15.3.1)heneicosa-1(21),17,19-triene-2,16-dione. These compounds share similar structural features but differ in the number and arrangement of oxygen, sulfur, and nitrogen atoms. The uniqueness of this compound lies in its specific combination of these atoms, which imparts distinct chemical and biological properties .
特性
CAS番号 |
68436-51-1 |
|---|---|
分子式 |
C15H19NO5S2 |
分子量 |
357.4 g/mol |
IUPAC名 |
3,9,15-trioxa-6,12-dithia-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene-2,16-dione |
InChI |
InChI=1S/C15H19NO5S2/c17-14-12-2-1-3-13(16-12)15(18)21-7-11-23-9-5-19-4-8-22-10-6-20-14/h1-3H,4-11H2 |
InChIキー |
LRISKFCJYKCVKX-UHFFFAOYSA-N |
正規SMILES |
C1CSCCOC(=O)C2=NC(=CC=C2)C(=O)OCCSCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



